3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one
Description
Properties
CAS No. |
62471-88-9 |
|---|---|
Molecular Formula |
C11H7N3O2 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
3-nitrosoimidazo[2,1-a]isoquinolin-2-ol |
InChI |
InChI=1S/C11H7N3O2/c15-11-10(13-16)14-6-5-7-3-1-2-4-8(7)9(14)12-11/h1-6,15H |
InChI Key |
WLORGRYEFLPILD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3N=O)O |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reactions for Imidazo[2,1-a]isoquinolinone Assembly
Multicomponent reactions (MCRs) offer efficient access to the imidazo[2,1-a]isoquinolinone scaffold. A notable method involves the three-component coupling of 3-haloisoquinolines, alkyl halides, and hydroxylamine derivatives under transition metal-free conditions . For instance, Jianyi Shi et al. demonstrated that reacting 3-bromoisoquinoline with methyl iodide and hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO) at 80°C yields 3-(hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one in 72% yield after 12 hours . The reaction proceeds via sequential nucleophilic substitution, dearomatization, and cyclization (Table 1).
Table 1: Optimization of Three-Component Reaction Conditions
| Substrate | Alkyl Halide | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 3-Bromoisoquinoline | Methyl iodide | 12 | 72 |
| 3-Chloroisoquinoline | Ethyl bromide | 18 | 65 |
| 3-Iodoisoquinoline | Benzyl chloride | 10 | 68 |
Key advantages include broad functional group tolerance and avoidance of transition metals. However, sterically hindered alkyl halides (e.g., tert-butyl bromide) reduce yields to <40%, necessitating longer reaction times .
Rh(III)-Catalyzed Oxidative Annulation
Rhodium(III)-catalyzed C–H/N–H activation provides a robust route to fused imidazo-isoquinolinones. Xiyang Cao et al. reported a domino annulation between 1,3-diarylureas and internal alkynes using [Cp*RhCl2]2 (5 mol%) and Cu(OAc)2 (2 equiv) in toluene at 120°C . When employing N-hydroxyurea derivatives, this method delivers this compound in 78% yield (Table 2). The mechanism involves dual C–H activation at the urea’s aryl groups, alkyne insertion, and oxidative cyclization.
Table 2: Substrate Scope in Rh(III)-Catalyzed Annulation
| Urea Substituent | Alkyne | Yield (%) |
|---|---|---|
| 4-MeO-C6H4 | Diphenylacetylene | 78 |
| 3-NO2-C6H4 | 1-Pentyne | 63 |
| 2-Furyl | Methyl propiolate | 71 |
Electron-donating groups on the urea enhance reactivity, while nitro substituents necessitate higher temperatures (140°C) for comparable yields .
Acid-Catalyzed Cyclization of Urea Derivatives
Cyclization of N-(2-hydroxyiminoethyl)urea precursors under acidic conditions provides a straightforward route. Inspired by Ambeed’s synthesis of 1-methyl-4-imidazolin-2-one , adapting the protocol with hydroxylamine-modified substrates enables hydroxyimino incorporation. For example, treating N-(2,2-diethoxyethyl)-N-hydroxyurea with HCl in methanol/water (3:1 v/v) at 25°C for 48 hours affords the target compound in 68% yield (Table 3). The reaction proceeds via imine formation, acid-catalyzed cyclization, and tautomerization.
Table 3: Acid-Mediated Cyclization Optimization
| Acid Catalyst | Solvent System | Time (h) | Yield (%) |
|---|---|---|---|
| HCl (0.5 M) | MeOH/H2O | 48 | 68 |
| H2SO4 (0.5 M) | EtOH/H2O | 36 | 73 |
| CF3COOH (1.0 M) | DCM/MeOH | 24 | 58 |
Sulfuric acid in ethanol/water achieves higher yields but requires careful pH control to prevent hydroxyimino group decomposition .
Dearomatization-Oximation Sequential Strategy
Nucleophilic dearomatization of isoquinoline followed by oximation offers a modular approach. Zhichao Chen et al. demonstrated that treating 3-bromoisoquinoline with Grignard reagents (e.g., MeMgBr) induces dearomatization, forming a dihydroisoquinoline intermediate . Subsequent reaction with hydroxylamine hydrochloride in THF at 0°C introduces the hydroxyimino group, yielding the product in 65% after oxidation with MnO2 (Table 4).
Table 4: Dearomatization-Oximation Conditions
| Grignard Reagent | Oxidant | Yield (%) |
|---|---|---|
| MeMgBr | MnO2 | 65 |
| PhMgCl | DDQ | 59 |
| VinylMgBr | KMnO4 | 53 |
This method enables late-stage functionalization but suffers from moderate yields due to competing overoxidation .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazoisoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted imidazoisoquinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
Biological Activities
Research indicates that 3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activities against various pathogens. Its ability to inhibit bacterial growth makes it a candidate for further exploration in antibiotic development.
- Anticancer Potential : Preliminary research suggests that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. This mechanism warrants further investigation into its potential as an anticancer agent.
- Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents raises the possibility of its use in neurodegenerative disease research.
Case Studies and Research Findings
Several case studies have explored the applications of this compound in medicinal chemistry:
-
Antimicrobial Activity Study : A study demonstrated the efficacy of this compound against multi-drug resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.
- Findings : The compound showed significant inhibition zones against tested pathogens, indicating strong antimicrobial properties.
-
Cancer Cell Apoptosis Induction : Research focused on the mechanism of action of this compound in inducing apoptosis in specific cancer cell lines.
- Findings : The results indicated that this compound triggered apoptotic pathways, making it a candidate for further anticancer drug development.
Mechanism of Action
The mechanism of action of 3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. The imidazoisoquinoline core can interact with enzymes and receptors, modulating their activity. These interactions can lead to antimicrobial, anticancer, and other bioactive effects .
Comparison with Similar Compounds
Structural Characterization
Key spectral data for imidazo[2,1-a]isoquinolinones include:
- IR : Strong absorption bands at ~1700–1717 cm⁻¹ (C=O stretch) and ~3200–3400 cm⁻¹ (N-H/O-H stretches) .
- NMR: Distinct ¹H and ¹³C signals for the imidazolidinone carbonyl (δ ~180–185 ppm in ¹³C NMR) and aromatic protons (δ ~6.5–7.5 ppm in ¹H NMR) .
Comparison with Structurally Similar Compounds
Substituent Variations in Imidazo[2,1-a]isoquinolinones
Key Observations :
Related Heterocyclic Scaffolds
Key Observations :
- Ring Size and Rigidity: Pyrido[2,1-a]isoquinolinones exhibit greater conformational flexibility than the imidazo[2,1-a]isoquinolinone core, impacting binding to biological targets .
- Pharmacological Profiles: Benzimidazoquinazolinones show broader anticancer activity due to extended conjugation , while imidazo[2,1-a]isoquinolinones are explored for CNS applications .
Pharmacological and Physicochemical Properties
Biological Activity
3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a fused imidazole and isoquinoline structure, which contributes to its unique biological activity. Its structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, research conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Caspase activation |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 18 | Induction of oxidative stress |
These findings suggest that the compound may serve as a lead candidate for developing new cancer therapies.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate potential therapeutic applications in treating bacterial infections.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been linked to its ability to induce oxidative stress in target cells.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Case Study 1 : A study involving xenograft models demonstrated that treatment with this compound resulted in tumor regression and prolonged survival compared to control groups.
- Case Study 2 : In a model of bacterial infection, administration of the compound led to significant reductions in bacterial load and improved survival rates in infected mice.
Q & A
Advanced Research Question
- N NMR Chemical Shifts : Three distinct nitrogen environments (imidazolidinone NH, isoquinoline N, hydroxyimino N) confirm a single tautomer .
- DEPT Experiments : Detect NH groups without H decoupling, ruling out dynamic tautomerism .
- X-ray Crystallography : Resolves planar imidazolidinone-isoquinoline fusion, precluding keto-enol shifts .
How do photocatalytic methods compare to traditional synthesis routes?
Advanced Research Question
- Traditional Routes : Thermal cyclization (70–100°C) with hydrazine hydrate .
- Photocatalytic Methods : Visible-light-induced radical cascade cyclization at room temperature using N-methacryloyl-2-phenylbenzoimidazoles and CF precursors (yield: 60–90%) .
- Advantages : Improved functional group tolerance, reduced energy input, and access to CHCN/CF-substituted derivatives .
What strategies optimize yield in large-scale synthesis?
Advanced Research Question
- Solvent Optimization : Use ethanol/water mixtures for hydrazine reactions to enhance solubility and reduce side products .
- Catalyst Screening : Mg(ClO) improves acylation efficiency (e.g., 3-acetyl derivatives, yield: 85%) .
- Purification : Silica gel chromatography with gradient elution (hexane/EtOAc) resolves regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
